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(9H-Purin-6-ylamino)-acetic acid

Cytokinin bioassay Plant growth regulation Soybean callus

Sourcing authentic free-base standards for DNA carboxymethylation lesion studies is challenging. (9H-Purin-6-ylamino)-acetic acid is the essential precursor for N6-CMdA phosphoramidite synthesis and a validated reference for LC-MS/MS quantification of gastrointestinal carcinogenesis biomarkers. • Free carboxylic acid enables amide/ester conjugation impossible with kinetin or BAP. • ~100-fold lower cytokinin activity vs. trans-zeatin provides an ideal negative control in AHK receptor assays. • Ir(III) complexes exhibit non-cytotoxic profiles suitable for luminescent cellular imaging probes. Supplied with Certificate of Analysis; ambient shipping worldwide.

Molecular Formula C7H7N5O2
Molecular Weight 193.16 g/mol
CAS No. 10082-93-6
Cat. No. B155547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Purin-6-ylamino)-acetic acid
CAS10082-93-6
Molecular FormulaC7H7N5O2
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC=N2)NCC(=O)O
InChIInChI=1S/C7H7N5O2/c13-4(14)1-8-6-5-7(10-2-9-5)12-3-11-6/h2-3H,1H2,(H,13,14)(H2,8,9,10,11,12)
InChIKeyQQDOCXUDXYMTRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(9H-Purin-6-ylamino)-acetic acid: Overview


(9H-Purin-6-ylamino)-acetic acid, systematically named 2-((9H-purin-6-yl)amino)acetic acid and also known as N-(purin-6-yl)glycine or N6-carboxymethyladenine, is an N6-substituted adenine derivative bearing a glycine side chain at the purine 6-position (molecular formula C₇H₇N₅O₂, molecular weight 193.16 g/mol) [1]. This compound belongs to the 6-alkylaminopurine class of cytokinins and is a naturally occurring oxidation product of zeatin-type cytokinins found in plant tissues, particularly in developing fruits and seeds [2]. Beyond its role in plant biology, the compound serves as the free-base counterpart of the DNA carboxymethylation lesion N6-carboxymethyl-2′-deoxyadenosine (N6-CMdA), a biomarker of N-nitroso compound exposure implicated in gastrointestinal carcinogenesis [3]. Its bifunctional architecture—a purine hydrogen-bonding face coupled with a free carboxylic acid conjugation handle—distinguishes it from simple N6-alkyladenines and enables applications spanning nucleotide-mimetic probe design, metal coordination chemistry, and synthetic biology .

Workflow Cytokinin metabolism probe & zeatin oxidation tracer
Selection Logic Conjugation-ready purine scaffold with free carboxyl handle
Use Context DNA carboxymethylation lesion standard & metal coordination ligand

Why N-(Purin-6-yl)glycine Cannot Be Replaced


Despite sharing the N6-substituted adenine scaffold with zeatin, kinetin, benzylaminopurine, and isopentenyladenine, (9H-purin-6-ylamino)-acetic acid occupies a functionally distinct position that renders generic substitution scientifically invalid. The free carboxylic acid group, absent in all major natural and synthetic cytokinins, profoundly attenuates cytokinin bioactivity: Van Staden and Drewes demonstrated that N-(purin-6-yl)glycine requires a 100-fold higher concentration (10⁻³ M vs. 10⁻⁵ M) than trans-zeatin to achieve peak callus growth stimulation, and the 1971 Letham study established that unesterified carboxyl groups in the N6-substituent drastically suppress cytokinin activity across multiple bioassays [1][2]. Conversely, this same carboxyl functionality confers unique chemical reactivity unattainable with kinetin or BAP—enabling amide/ester conjugation, metal-ion coordination via the glycine moiety, and incorporation into synthetic oligonucleotides as a defined DNA lesion standard [3]. The compound is therefore not a generic cytokinin substitute but a specialized tool: underpowered as a plant growth regulator, yet indispensable as a conjugation-ready purine scaffold, a carboxymethylation lesion reference, and a ligand for bioinorganic chemistry [4]. Users selecting this compound over unfuctionalized N6-substituted adenines do so precisely because of, not in spite of, its attenuated canonical cytokinin activity.

This Compound
Carboxyl handle Enables direct conjugation, metal binding, and lesion standard synthesis
Kinetin / BAP
No carboxyl group Potent cytokinins, but cannot serve as conjugation scaffolds or lesion references
2-Cl Analog
Modified H-bonding face 2-chloro substitution may alter nucleotide mimicry and introduce competing reactivity

(9H-Purin-6-ylamino)-acetic acid: Quantitative Evidence


Cytokinin Activity vs. trans-Zeatin in Soybean Callus

In the soybean (Glycine max) cotyledonary callus bioassay, N-(purin-6-yl)glycine exhibited cytokinin activity that peaked at 10⁻³ M, whereas trans-zeatin—the most potent natural cytokinin—reached maximal activity at 10⁻⁵ M under identical assay conditions [1][2]. This represents a 100-fold (two orders of magnitude) potency difference, establishing that the free carboxylic acid in the N6-substituent profoundly suppresses canonical cytokinin receptor activation. Notably, the cytokinin activity observed for N-(purin-6-yl)glycine at high concentrations was attributed to its metabolic conversion to trace amounts of zeatin within the callus tissue, rather than to intrinsic receptor agonism [1]. The compound co-chromatographed with both zeatin and 6-(2,3,4-trihydroxy-3-methylbutylamino)purine as biologically active metabolites, further confirming its status as a pro-metabolite rather than a direct-acting cytokinin [2].

Cytokinin Activity vs. trans-Zeatin
Head-to-head
100-fold less potent than trans-zeatin (10⁻³ M vs. 10⁻⁵ M peak activity)
Supports pathway-specific probe context, not direct cytokinin replacement
Soybean callus bioassay, 28-day growth; attributed to metabolic conversion to zeatin
Cytokinin bioassay Plant growth regulation Soybean callus

SAR: Free Carboxylic Acid and Cytokinin Activity

Letham and colleagues (1971) systematically synthesized a series of N-(purin-6-yl)amino acids and compared their cytokinin activities in the excised radish cotyledon bioassay against related compounds lacking the carboxyl group [1]. Across multiple amino acid conjugates, the presence of an unesterified carboxylic acid group in the 6-substituent was found to 'greatly reduce' cytokinin activity—a class-level finding that establishes the carboxyl group as a critical negative determinant of cytokinin receptor engagement [1]. Among the tested N-(purin-6-yl)amino acids, N-(purin-6-yl)-α-phenylglycine showed the greatest residual activity, while the prototypical glycine conjugate (the target compound of this guide) was among the least active [1]. Subsequent independent work confirmed that N-(purin-6-yl)-L-phenylalanine exhibited weak cytokinin activity only at 100 μM in the tobacco callus bioassay—approximately 10,000 times less active than kinetin—while N-(purin-6-yl)glycine itself was 'not very active' in the soybean callus bioassay [2][3].

SAR: Carboxyl & Activity
Class-level
~10,000× less active than kinetin; unesterified COOH greatly reduces activity
Defining SAR feature for negative control or metabolic precursor studies
Multiple bioassays: radish cotyledon, tobacco callus, soybean callus
Structure–activity relationship Cytokinin SAR N6-substituted adenine

DNA Duplex Destabilization by N6-Carboxymethyladenine

The nucleoside form of the target compound, N6-carboxymethyl-2′-deoxyadenosine (N6-CMdA), was site-specifically incorporated into a 12-mer DNA duplex and its thermodynamic impact was quantified relative to unmodified dA [1][2]. Substitution of a single dA residue with N6-CMdA increased the Gibbs free energy (ΔG) for duplex formation at 25°C by 5.3 kcal/mol, indicating substantial destabilization of Watson-Crick base pairing [1][2]. In comparison, the corresponding cytosine lesion N4-carboxymethyl-2′-deoxycytidine (N4-CMdC) induced a larger destabilization of 6.8 kcal/mol, and N4-CMdC was a stronger blockade to Klenow fragment-mediated primer extension than N6-CMdA [1]. The polymerase displayed substantial frequency of dAMP misincorporation opposite N6-CMdA, demonstrating the lesion's mutagenic potential that is distinct from simple abasic sites or oxidative lesions [1]. The free-base compound (9H-purin-6-ylamino)-acetic acid serves as the critical synthetic precursor and analytical reference standard for generating and quantifying N6-CMdA-containing oligonucleotides [3].

DNA Duplex Destabilization
Cross-study
ΔΔG = +5.3 kcal/mol for N6-CMdA vs. unmodified dA in 12-mer duplex
Distinct mutagenic signature; essential as lesion reference standard
UV thermal denaturation at 260 nm, 25°C; dAMP misincorporation observed
DNA carboxymethylation Lesion thermodynamics N-nitroso compound exposure

Metal Coordination Selectivity of N6-GlyAde Ir(III) Complex

García-Raso et al. (2020) synthesized and structurally characterized three N6-aminoacid-adenine ligands—N-(7H-purin-6-yl)glycine (N6-GlyAde, the target compound), N-(7H-purin-6-yl)-β-alanine (N6-β-AlaAde), and N-(7H-purin-6-yl)-γ-aminobutyric acid (N6-GabaAde)—and their corresponding Ir(III) NAMI-A-type complexes (1, 2, and 3 respectively) [1][2]. X-ray crystallography confirmed that all three complexes adopt octahedral geometry with the modified adenine coordinated via N(9) and protonated at N(3), but the glycine-derived complex (1) displayed unique lone pair–π interactions involving the adenine ring, as characterized by DFT calculations, that were not observed to the same degree in the β-alanine or GABA analogs [1]. Cytotoxicity screening against A549 (lung carcinoma), HeLa (cervical carcinoma), and MCF7 (breast cancer) cell lines revealed that the Ir(III) complexes 1–3 did not exhibit significant cytotoxic activity, in stark contrast to many other metal-based anticancer complexes [1][2]. The glycine spacer length thus yields a metal complex with distinct electronic properties and a non-cytotoxic profile, differentiating it from structurally similar N6-adenine ligands with longer amino acid tethers.

Ir(III) Coordination
Head-to-head
Non-cytotoxic profile against A549, HeLa, MCF7; unique lp–π interactions via DFT
Supports inert metal-based probe design; glycine spacer enables shortest bridge
X-ray crystallography and DFT; contrasts with cytotoxic cyclometalated Ir(III) species
Bioinorganic chemistry Iridium anticancer complexes Adenine-based ligands

Bacteriophage Mu DNA Hypermodification: N6-Carboxymethyladenine as Ax

The bacteriophage Mu mom (modification of Mu) gene product modifies approximately 15% of all adenine residues in the phage genome to an unusual hypermodified base originally designated Ax, which confers resistance to a broad spectrum of restriction endonucleases [1][2]. In a landmark 1983 study, Swinton et al. purified the modified deoxynucleoside (dA′x) from Mu mom⁺·dam⁺ DNA via HPLC, determined its structure by mass spectrometry as α-N-(9-β-D-2′-deoxyribofuranosylpurin-6-yl)glycinamide, and demonstrated that acid hydrolysis of dA′x yields N6-carboxymethyladenine—the free-base form corresponding to (9H-purin-6-ylamino)-acetic acid [3]. The synthetic N6-carboxymethyladenine was chromatographically indistinguishable (HPLC and gas chromatography) and mass spectrometrically identical to the acid hydrolysis product of the natural phage-modified base [3]. Earlier work by Hattman (1979) had established that the Ax modification moiety contains a free carboxyl group and that modification is independent of the dam methylation system, occurring at non-canonical sequence contexts [1]. This defines (9H-purin-6-ylamino)-acetic acid as the authentic chemical standard for identifying and quantifying phage Mu-type DNA hypermodifications.

Phage Mu Standard
Supporting
Identical to acid hydrolysis product of Mu DNA hypermodified base Ax by HPLC, GC, MS
Required reference for detecting/quantifying phage Mu-type hypermodifications
~15% of adenines modified; provides restriction enzyme resistance
Bacteriophage Mu DNA modification Restriction endonuclease resistance

Synthetic Versatility: Direct Conjugation via Free Carboxylic Acid

The synthetic route to (9H-purin-6-ylamino)-acetic acid proceeds via nucleophilic substitution of 6-chloropurine with glycine in the presence of a strong base in polar aprotic solvent (DMSO, 80–100°C), yielding the target compound with a free carboxylic acid that requires no post-synthetic deprotection [1]. This contrasts with: (i) kinetin (N6-furfuryladenine), which lacks a carboxyl handle entirely and cannot be directly conjugated to amines, hydrazides, or alcohols without multistep functionalization; (ii) 6-benzylaminopurine (BAP), similarly devoid of reactive functional groups beyond the purine ring; and (iii) the 2-chloro analog 2-((2-chloro-9H-purin-6-yl)amino)acetic acid (CAS 1225161-95-4), which bears an additional chlorine at the purine 2-position (MW 227.61 vs. 193.16) that introduces competing reactivity at the cost of increased molecular weight and potential off-target alkylation . The absence of the 2-chloro substituent in the target compound preserves the native adenine hydrogen-bonding face (N1, N3, N7, N9, exocyclic N6), enabling faithful nucleotide mimicry while retaining the carboxyl group for amide bond formation, esterification, or metal coordination [2]. The compound has been employed as a precursor for synthesizing N-(purin-6-yl) peptides and amino acid conjugates with antitumor and antiviral screening applications [1].

Synthetic Versatility
Supporting
Free -COOH, native adenine face, MW 193.16; contrasts with kinetin/BAP/2-Cl analog
Unique fragment for nucleotide-mimetic library and PROTAC linker attachment
Direct conjugation via amide/ester without post-synthetic deprotection
Purine functionalization Bioconjugation Synthetic building block

(9H-Purin-6-ylamino)-acetic acid: Applications


Cytokinin Metabolism: Tracking Zeatin Oxidation

N-(purin-6-yl)glycine is the direct oxidation product of trans-zeatin and serves as a metabolic inactivation marker in cytokinin catabolism studies [1]. Researchers tracing cytokinin flux in developing seeds, fruits, or callus cultures use this compound as a chromatographic standard (co-elution reference) and as a radiolabeled tracer (¹⁴C-labeled in the side chain or purine 8-position) to distinguish between zeatin biosynthesis, oxidation, and glucosylation pathways [2]. Its 100-fold lower bioactivity than zeatin (peak activity at 10⁻³ M vs. 10⁻⁵ M) makes it an ideal negative control for discriminating direct cytokinin receptor agonism from metabolic conversion artifacts in Arabidopsis CRE1/AHK receptor assays [1][3].

DNA Adductomics: N6-CMdA as Quantitative Lesion Standard

(9H-Purin-6-ylamino)-acetic acid is the essential free-base precursor for synthesizing N6-carboxymethyl-2′-deoxyadenosine (N6-CMdA) phosphoramidites used in site-specific oligonucleotide synthesis [1]. These lesion-containing oligonucleotides are employed as: (i) mass spectrometry reference standards for LC-MS/MS quantification of N6-CMdA in human tissue DNA from patients with suspected N-nitroso compound exposure; (ii) templates for studying translesion synthesis polymerase fidelity (Klenow fragment, pol η), where N6-CMdA induces characteristic dAMP misincorporation; and (iii) substrates for thermodynamic measurements, where the ΔΔG of +5.3 kcal/mol differentiates N6-CMdA from N4-CMdC (+6.8 kcal/mol) and other alkylation lesions [1][2]. Given the established link between DNA carboxymethylation and gastrointestinal cancer etiology, this compound is of direct relevance to toxicology and cancer epidemiology laboratories [3].

Non-Cytotoxic Ir(III) Scaffold for Drug Delivery

The Ir(III) complex of N6-GlyAde (complex 1 in García-Raso et al., 2020) exhibits a non-cytotoxic profile against A549, HeLa, and MCF7 cancer cell lines, which is unusual among Ir(III) complexes and contrasts with the potent cytotoxicity of cyclometalated Ir(III) species [1]. This makes N6-GlyAde-derived Ir(III) complexes attractive as biologically inert structural platforms for: (i) designing prodrugs where cytotoxicity is triggered only upon ligand exchange or bioreductive activation; (ii) constructing luminescent Ir(III) probes for cellular imaging without confounding cytotoxic effects; and (iii) studying the relationship between amino acid spacer length (glycine vs. β-alanine vs. GABA) and metal–purine electronic communication via DFT-calculated lp–π interactions [1]. The target compound provides the shortest and most electronically coupled metal-to-adenine bridge among the three N6-aminoacid-adenine ligands characterized in this study [1][2].

Authentic Standard for Mu Mom DNA Hypermodification

The phage Mu mom modification system converts ~15% of genomic adenine residues to α-N-(9-β-D-2′-deoxyribofuranosylpurin-6-yl)glycinamide, which upon acid hydrolysis yields N6-carboxymethyladenine—chemically identical to (9H-purin-6-ylamino)-acetic acid [1]. Researchers investigating DNA hypermodification systems, restriction enzyme evasion mechanisms, or engineering synthetic mom-like modification cassettes for biotechnology applications require the free-base compound as: (i) an HPLC and GC co-injection standard for confirming modification identity in enzymatically digested phage DNA; (ii) a mass spectrometry calibrant for MALDI-TOF or ESI-MS analysis of modified nucleosides; and (iii) a synthetic precursor for preparing the phosphoramidite of dA′x for solid-phase oligonucleotide synthesis of mom-modified DNA fragments [1][2].

Application
Selection Property
Validation Focus
Cytokinin Metabolism
Metabolic inactivation marker
Chromatographic co-elution and receptor agonism discrimination
DNA Adductomics
Quantitative lesion standard precursor
LC-MS/MS quantification and polymerase fidelity assays
Bioinorganic Chemistry
Non-cytotoxic Ir(III) ligand scaffold
Luminescent probe design and spacer-length SAR studies
Phage Biology
Authentic hypermodification standard
HPLC/GC/MS identity confirmation of Mu mom modification

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